Tert-butyl But-2-ynoate
Overview
Description
Tert-butyl But-2-ynoate: is an organic compound with the molecular formula C8H12O2. It is a type of ester derived from but-2-ynoic acid and tert-butanol. This compound is characterized by the presence of a tert-butyl group attached to the oxygen atom of the ester functional group, and a triple bond between the second and third carbon atoms in the but-2-ynoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for preparing tert-butyl but-2-ynoate involves the esterification of but-2-ynoic acid with tert-butanol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Alternative Methods: Another method involves the reaction of but-2-ynoic acid chloride with tert-butanol in the presence of a base such as pyridine. This method is advantageous as it avoids the need for an acid catalyst and can be carried out at lower temperatures.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction conditions ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl but-2-ynoate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized derivatives.
Scientific Research Applications
Chemistry: Tert-butyl but-2-ynoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions. Its unique structure allows it to interact with specific enzymes, providing insights into enzyme mechanisms and functions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including polymerization and catalysis.
Mechanism of Action
The mechanism of action of tert-butyl but-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester functional group and triple bond allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, modulating their activity and function.
Molecular Targets and Pathways:
Enzymes: this compound can act as a substrate or inhibitor for certain enzymes, affecting their catalytic activity.
Receptors: The compound may interact with specific receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Ethyl But-2-ynoate: Similar to tert-butyl but-2-ynoate, but with an ethyl group instead of a tert-butyl group.
Methyl But-2-ynoate: Contains a methyl group instead of a tert-butyl group.
Propyl But-2-ynoate: Contains a propyl group instead of a tert-butyl group.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis, as it can undergo selective reactions that are not possible with smaller alkyl groups.
Properties
IUPAC Name |
tert-butyl but-2-ynoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5-6-7(9)10-8(2,3)4/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMITIWFLFJKAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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